N-Formyl-DL-ethionine
Overview
Description
N-Formyl-DL-ethionine: is a synthetic derivative of the amino acid methionine. It is characterized by the presence of a formyl group attached to the nitrogen atom of the amino acid. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-DL-ethionine can be synthesized through the formylation of DL-ethionine. The process typically involves the reaction of DL-ethionine with formic acid or formyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a catalyst like triethylamine may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-Formyl-DL-ethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Formyl-DL-ethionine has several applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying protein synthesis and post-translational modifications.
Medicine: Research has explored its potential therapeutic benefits in the treatment of diseases such as cancer, Alzheimer’s disease, and diabetes.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-Formyl-DL-ethionine involves its incorporation into peptides and proteins during synthesis. The formyl group plays a crucial role in initiating protein synthesis by facilitating the binding of the amino acid to the ribosome. This process is essential for the proper functioning of cellular machinery and the production of proteins .
Comparison with Similar Compounds
N-Formylmethionine: Similar in structure but with a methyl group instead of an ethyl group.
N-Formylhomocysteine: Contains a homocysteine moiety instead of ethionine.
N-Formylcysteine: Contains a cysteine moiety instead of ethionine.
Uniqueness: N-Formyl-DL-ethionine is unique due to the presence of the ethyl group in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying specific biochemical pathways and for developing targeted therapeutic agents .
Properties
IUPAC Name |
4-ethylsulfanyl-2-formamidobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-2-12-4-3-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCKCMBMDYFMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559582 | |
Record name | S-Ethyl-N-formylhomocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126872-00-2 | |
Record name | S-Ethyl-N-formylhomocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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